N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
N,6-Dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a pyrrolidine sulfonylbenzamido group at position 2 and a methyl group at position 4. The N-methylation on the carboxamide moiety further distinguishes its structure.
Properties
IUPAC Name |
N,6-dimethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-14-5-10-17-18(13-14)30-22(19(17)21(27)23-2)24-20(26)15-6-8-16(9-7-15)31(28,29)25-11-3-4-12-25/h6-9,14H,3-5,10-13H2,1-2H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOSBYCOIYOZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Tetrahydrobenzo[b]thiophene : A bicyclic structure that contributes to the compound's stability and biological activity.
- Pyrrolidinylsulfonyl group : This moiety is known for enhancing solubility and bioavailability.
- Dimethylamino and carboxamide groups : These functional groups are often associated with increased interaction with biological targets.
The molecular formula is with a molecular weight of 372.47 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of tetrahydrobenzo[b]thiophene have shown significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are critical in tumor progression and survival .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is crucial for conditions characterized by chronic inflammation .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes leading to cell lysis .
Case Study 1: Antitumor Efficacy in Breast Cancer
A recent study investigated the efficacy of a related compound in breast cancer models. The results indicated a significant reduction in tumor size in mice treated with the compound compared to controls. The study also explored the synergistic effects when combined with traditional chemotherapeutics like doxorubicin .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory effects of the compound in a model of acute lung injury. The findings revealed that treatment with the compound reduced lung edema and inflammatory cell infiltration significantly compared to untreated controls .
Data Table: Biological Activities Summary
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antitumor | High | Inhibition of BRAF(V600E), EGFR signaling |
| Anti-inflammatory | Moderate | Inhibition of TNF-α and IL-6 production |
| Antimicrobial | High | Disruption of bacterial cell membranes |
Comparison with Similar Compounds
2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Key Differences :
- Replaces the pyrrolidine (5-membered ring) sulfonyl group with a piperidine (6-membered ring) sulfonyl moiety.
- Lacks the N,6-dimethyl substitutions present in the target compound.
- The absence of N,6-dimethyl groups could reduce steric hindrance, affecting binding interactions in biological systems.
Molecular Data :
Property Target Compound Piperidine Analogue Molecular Formula C22H27N3O4S2 (inferred) C21H25N3O4S2 Molecular Weight ~477.6 g/mol 447.57 g/mol Sulfonyl Substituent Pyrrolidine Piperidine
2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Key Differences :
- Features an N-butyl-N-methyl sulfamoyl group instead of pyrrolidine sulfonyl.
- Retains the N,6-dimethyl substitutions.
- The butyl chain could enhance hydrophobic interactions in protein binding pockets.
Molecular Data :
Property Target Compound N-Butyl-N-methyl Analogue Molecular Formula C22H27N3O4S2 (inferred) C23H31N3O4S2 Molecular Weight ~477.6 g/mol 477.6 g/mol Sulfonyl Substituent Pyrrolidine N-Butyl-N-methyl
Heterocyclic Compounds with Divergent Cores
Compounds such as (2Z)-2-(substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines () and tetrahydroimidazo[1,2-a]pyridines (–4) share synthetic methodologies (e.g., reflux with sodium acetate, crystallization from polar solvents) but differ fundamentally in core structure . For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
